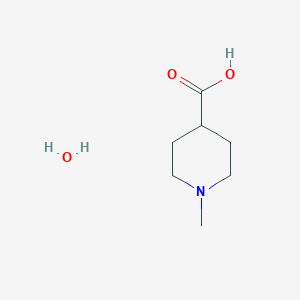![molecular formula C6H6BN3O2 B11918909 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring fused together, with a boronic acid functional group attached to the pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its rapidity and efficiency.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices.
作用機序
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and the attached functional groups.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylboronic acid: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is unique due to its specific boronic acid functional group, which imparts distinct reactivity and biological activity. The presence of the boronic acid group allows for unique interactions with biological targets and facilitates various chemical transformations, making it a valuable compound in research and industrial applications.
特性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC名 |
[1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H |
InChIキー |
TZRGFSIYGYTYCX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=NC=NN2C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)

![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)



![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)


